氯美噻唑依地酸盐

描述

Clomethiazole edisylate is a sedative and hypnotic compound originally developed by Hoffmann-La Roche in the 1930s. It is primarily used in the treatment and prevention of symptoms associated with acute alcohol withdrawal. The compound is structurally related to thiamine (vitamin B1) and exhibits sedative, hypnotic, muscle relaxant, and anticonvulsant properties .

科学研究应用

Clomethiazole edisylate has a wide range of scientific research applications:

Chemistry: Used as a reference compound in analytical chemistry and for studying reaction mechanisms.

Biology: Investigated for its effects on neurotransmitter systems and its potential neuroprotective properties.

Medicine: Utilized in the treatment of acute alcohol withdrawal, agitation, restlessness, and severe insomnia in the elderly. .

作用机制

Target of Action

Clomethiazole edisylate primarily targets the Gamma-aminobutyric acid receptor subunit alpha-1 (GABAA receptor) . The GABAA receptor is the main fast inhibitory neurotransmitter in the mammalian central nervous system .

Mode of Action

Clomethiazole interacts with the GABAA receptor complex and acts as a positive allosteric modulator at the barbiturate/picrotoxin site of the GABAA receptor . It enhances the action of the neurotransmitter GABA at this receptor, producing anxiolytic, anticonvulsant, sedative, and hypnotic effects . It inhibits the binding of [35S]butyl-bicyclophosphorothionate (TBPS), an effect indicative of GABAA receptor-channel activation, by increasing the rate of [35S]TBPS dissociation and decreasing the binding affinity .

Biochemical Pathways

Clomethiazole appears to mediate some of its hypothermic and neuroprotective effects through a mechanism of action that is distinct from both benzodiazepines and barbiturates . It also directly acts on chloride ion channels . Furthermore, it is a potent CYP2E1 enzyme inhibitor which slows down the metabolism of ethanol, hence its use in alcohol withdrawal . It is also an inhibitor of CYP2B6 and possibly CYP2A6 and thus can affect the plasma clearance of substrates of those enzymes .

Pharmacokinetics

The pharmacokinetics of clomethiazole edisylate have been studied in healthy subjects . After oral administration, peak serum concentrations were significantly higher (mean ± SEM, oral 1.76 ± 0.47 µg/mL vs rectal 0.48 ± 0.14 µg/mL; P = 0.03) and appeared earlier (55 ± 12 vs 89 ± 11 min; P = 0.04) . The area under the concentration-time curve values were similar after administration by both routes (oral 116 ± 20.6 vs rectal 105 ± 36.0 µg*min/mL), with a relative rectal bioavailability of 90% compared with oral administration .

Result of Action

The effects of clomethiazole edisylate include sedation, hypnosis, muscle relaxation, and anticonvulsant activity . These effects are due to its interaction with the GABAA receptor, enhancing the action of GABA, the major inhibitory neurotransmitter in the brain .

Action Environment

The action of clomethiazole edisylate can be influenced by environmental factors such as the route of administration . Additionally, it is particularly dangerous to patients with an elevated risk for drug abuse such as those with a personal or familial history of addiction .

生化分析

Biochemical Properties

Clomethiazole edisylate interacts with the picrotoxin/barbiturate site of the GABAA-receptor-chloride channel complex . It is pharmacologically distinct from both the benzodiazepines and the barbiturates .

Cellular Effects

Given alone, the effects of Clomethiazole edisylate on respiration are slight and the therapeutic index high . This suggests that it has a relatively safe profile when used in therapeutic doses.

Molecular Mechanism

The molecular mechanism of action of Clomethiazole edisylate involves its interaction with the GABAA-receptor-chloride channel complex . This interaction likely contributes to its sedative, hypnotic, and anticonvulsant properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the dynamics of the interaction of Clomethiazole edisylate with polyvinyl chloride and cellulose propionate, the main plastics used in the manufacture of infusion bags and sets, was examined . Sorption by the plastic infusion materials accounted for most of the drug loss, while permeation into the external environment accounted for the remainder .

Metabolic Pathways

Given its interaction with the GABAA-receptor-chloride channel complex , it is likely that it is involved in pathways related to neurotransmission.

Subcellular Localization

Given its interaction with the GABAA-receptor-chloride channel complex , it is likely that it is localized at the cell membrane where these receptors are typically found.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of clomethiazole involves the reaction of 2-chloroethylamine hydrochloride with carbon disulfide to form 2-chloroethyl isothiocyanate. This intermediate is then reacted with methylamine to produce clomethiazole. The final product, clomethiazole edisylate, is obtained by reacting clomethiazole with edisilic acid .

Industrial Production Methods: Industrial production of clomethiazole edisylate follows a similar synthetic route but is optimized for large-scale manufacturing. The process involves stringent control of reaction conditions, purification steps, and quality assurance to ensure the consistency and purity of the final product .

化学反应分析

Types of Reactions: Clomethiazole edisylate undergoes various chemical reactions, including:

Oxidation: Clomethiazole can be oxidized to form sulfoxides and sulfones.

Reduction: The compound can be reduced to form thiols.

Substitution: Clomethiazole can undergo nucleophilic substitution reactions, particularly at the chloroethyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

相似化合物的比较

Benzodiazepines: Such as diazepam and lorazepam, which also act on GABA A receptors but have a different binding site and mechanism of action.

Barbiturates: Such as phenobarbital, which share a similar mechanism of action but have a higher risk of toxicity and dependence

Uniqueness: Clomethiazole edisylate is unique in its dual mechanism of action, acting both as a positive allosteric modulator at the GABA A receptor and directly on chloride ion channels. This dual action contributes to its potent sedative and anticonvulsant effects while maintaining a relatively high therapeutic index compared to barbiturates .

属性

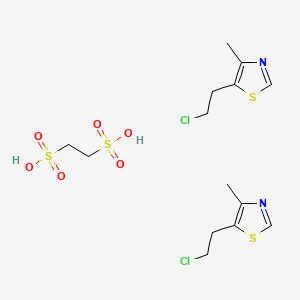

IUPAC Name |

5-(2-chloroethyl)-4-methyl-1,3-thiazole;ethane-1,2-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H8ClNS.C2H6O6S2/c2*1-5-6(2-3-7)9-4-8-5;3-9(4,5)1-2-10(6,7)8/h2*4H,2-3H2,1H3;1-2H2,(H,3,4,5)(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFVBVWRCFZCWJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)CCCl.CC1=C(SC=N1)CCCl.C(CS(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22Cl2N2O6S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1867-58-9 | |

| Record name | Chlormethiazole edisylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001867589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane-1,2-disulphonic acid, compound with 5-(2-chloroethyl)-4-methylthiazole (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.894 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOMETHIAZOLE EDISYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22NJI0W1D2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Clomethiazole edisylate's interaction with plastic infusion systems a concern?

A: Clomethiazole edisylate exhibits significant sorption to polyvinyl chloride (PVC) infusion sets, leading to a substantial reduction in the drug concentration delivered to the patient. [, , , ] This loss in potency can impact therapeutic efficacy, especially for drugs with narrow therapeutic indices.

Q2: How does the rate of Clomethiazole edisylate sorption vary with different infusion system materials?

A: Studies show a marked difference in Clomethiazole edisylate sorption depending on the material. While significant losses occur with PVC infusion sets (with and without burettes), minimal to no loss is observed with polybutadiene (PBD) sets. [] This difference highlights the importance of material selection in intravenous drug delivery systems.

Q3: What factors influence the extent of Clomethiazole edisylate sorption to PVC infusion systems?

A3: Several factors can influence sorption, including:

- Drug Concentration: While the loss is generally concentration-independent, indicating a diffusion-controlled process, the initial concentration can impact the extent of loss. [, ]

- pH: The pH of the solution can affect the ionization state of Clomethiazole edisylate, influencing its interaction with the PVC material. []

- Temperature: Research indicates that both sorption and permeation of Clomethiazole edisylate through PVC are temperature-dependent. []

Q4: What strategies can mitigate the loss of Clomethiazole edisylate during intravenous administration?

A4: Minimizing drug loss can be achieved through:

- Alternative Materials: Using infusion sets made from materials like polybutadiene, which show minimal Clomethiazole edisylate sorption, can significantly reduce drug loss. []

- Tubing Properties: Employing short lengths of small-diameter tubing made from inert plastics with low permeability constants can minimize drug loss during infusion. []

- Alternative Delivery Methods: Utilizing all-plastic single-use syringes can prevent drug loss as no sorption was observed with these systems. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(Z)-2-chloro-1-(2,4-dichlorophenyl)ethenyl] diethyl phosphate](/img/structure/B1668722.png)